glipizide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

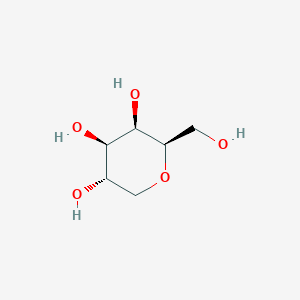

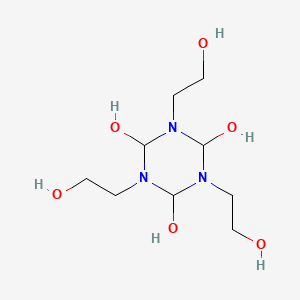

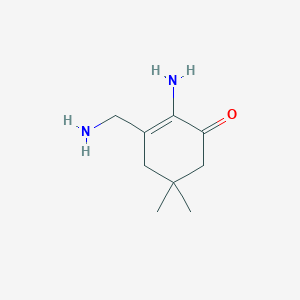

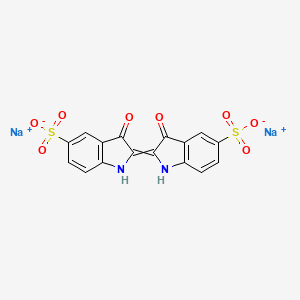

Glipizide is an oral hypoglycemic agent belonging to the second-generation sulfonylurea class. It is primarily used to manage blood sugar levels in patients with type 2 diabetes mellitus by stimulating insulin release from pancreatic beta cells . This compound was first introduced in 1984 and is available under various brand names, including Glucotrol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of glipizide involves several steps, starting with the preparation of key intermediates. One common method includes the reaction of 5-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminobenzenesulfonamide to yield the sulfonylurea derivative .

Industrial Production Methods: In industrial settings, this compound is produced using optimized reaction conditions to ensure high yield and purity. The process typically involves the use of solvents like dimethylformamide and catalysts to facilitate the reactions. The final product is purified through recrystallization and other techniques to meet pharmaceutical standards .

Analyse Des Réactions Chimiques

Types of Reactions: Glipizide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can modify the sulfonylurea moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of this compound .

Applications De Recherche Scientifique

Glipizide has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study the behavior of sulfonylureas in various chemical reactions.

Biology: Investigated for its effects on pancreatic beta cells and insulin secretion.

Medicine: Extensively studied for its therapeutic effects in managing type 2 diabetes mellitus.

Industry: Utilized in the development of sustained-release formulations and other drug delivery systems.

Mécanisme D'action

Glipizide exerts its hypoglycemic effects by stimulating the release of insulin from pancreatic beta cells. It achieves this by binding to and inhibiting the ATP-sensitive potassium channels on the beta cell membrane. This inhibition leads to cell depolarization and the opening of voltage-gated calcium channels, resulting in an influx of calcium ions. The increased intracellular calcium concentration triggers the exocytosis of insulin-containing granules .

Comparaison Avec Des Composés Similaires

Glimepiride: Another second-generation sulfonylurea with a longer duration of action.

Glyburide: Known for its potent hypoglycemic effects but with a higher risk of prolonged hypoglycemia.

Tolbutamide: A first-generation sulfonylurea with a shorter half-life and less potency compared to glipizide.

Uniqueness of this compound: this compound is unique among sulfonylureas due to its rapid absorption and onset of action, as well as its relatively short half-life. This reduces the risk of long-lasting hypoglycemia, making it a safer option for many patients .

Propriétés

IUPAC Name |

3-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]-N-(5-methylpyrazin-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-15-13-23-19(14-22-15)25-20(27)12-9-16-7-10-18(11-8-16)31(29,30)26-21(28)24-17-5-3-2-4-6-17/h7-8,10-11,13-14,17H,2-6,9,12H2,1H3,(H,23,25,27)(H2,24,26,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQEZFYOXEYDLJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![sodium (2S,5R,6R)-6-{[(2-ethoxynaphthalen-1-yl)oxy]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate hydrate](/img/structure/B8057686.png)

![sodium;4-(3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8057725.png)